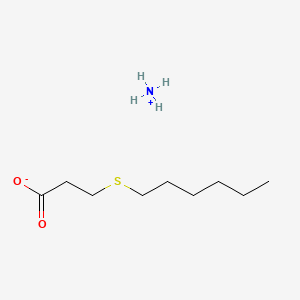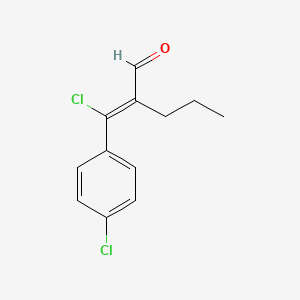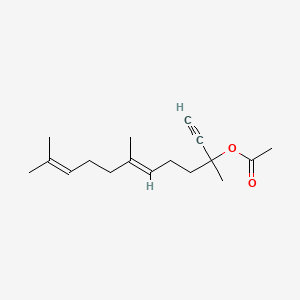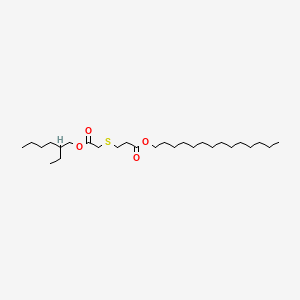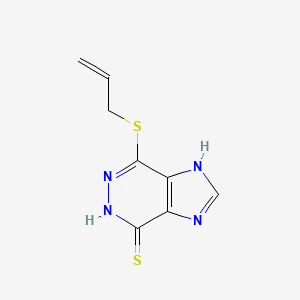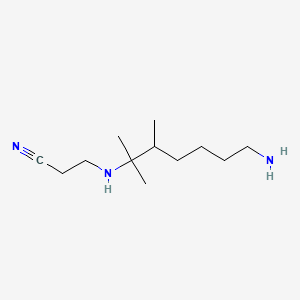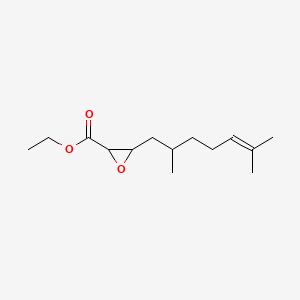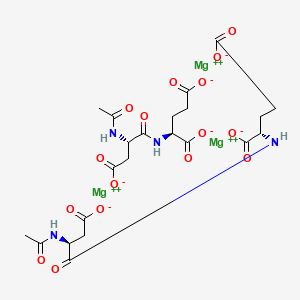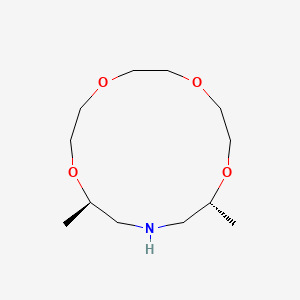
2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that features a butanediol backbone with two 4-chlorophenyl groups and a 1H-1,2,4-triazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include butanediol, 4-chlorophenyl derivatives, and triazole compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry (2R,3S).
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical reactors, precise control of reaction parameters, and purification processes such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential effects on biological systems, including its interactions with enzymes or receptors.
Medicine
In medicine, this compound might be investigated for its potential therapeutic properties, such as antifungal or antibacterial activity, due to the presence of the triazole group.
Industry
In industrial applications, it could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole group is known to inhibit certain enzymes, which could be the basis for its biological activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and chlorophenyl-substituted compounds. Examples are:
- 1H-1,2,4-Triazole-3-thiol
- 4-Chlorophenyl-1H-1,2,4-triazole
Uniqueness
The uniqueness of 2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- lies in its specific stereochemistry and the combination of functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
107711-02-4 |
|---|---|
Molecular Formula |
C18H17Cl2N3O2 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
(2R,3S)-2,3-bis(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-17(24,13-2-6-15(19)7-3-13)18(25,10-23-12-21-11-22-23)14-4-8-16(20)9-5-14/h2-9,11-12,24-25H,10H2,1H3/t17-,18-/m0/s1 |
InChI Key |
JMZJOQIVTXIKOJ-ROUUACIJSA-N |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)Cl)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


